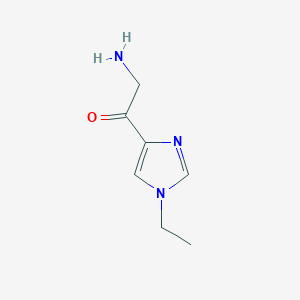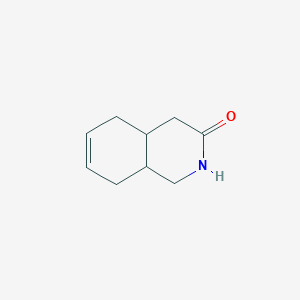![molecular formula C16H29NO4 B13177504 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid typically involves the reaction of 1-amino-4-tert-butylcyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure and used for similar purposes in organic synthesis.
Boc-Dap-OH: Another Boc-protected amino acid used in peptide synthesis.
4-[(Tert-butoxycarbonyl)amino]methylbenzoic acid: Used in organic synthesis as a protecting group for amines.
Uniqueness
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a tert-butyl group. This structure provides steric hindrance, making it particularly useful in protecting amines in sterically demanding synthetic environments .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)11-7-9-16(10-8-11,12(18)19)17-13(20)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
VYXDWWZUGLZVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


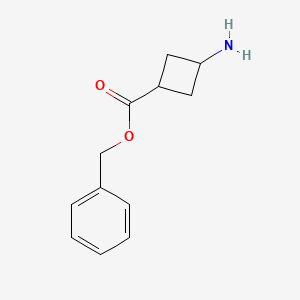
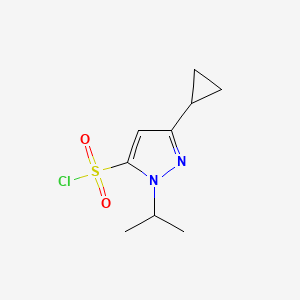
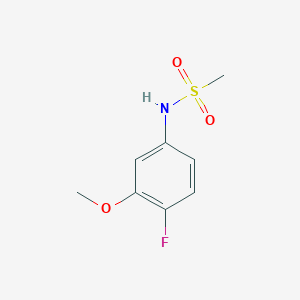

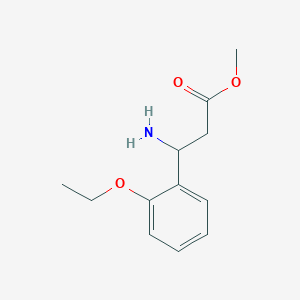
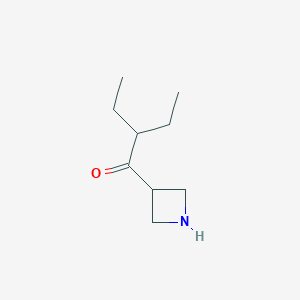
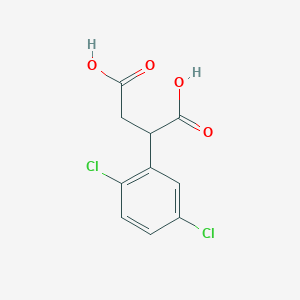
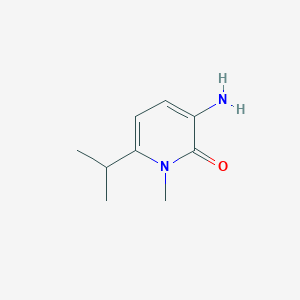
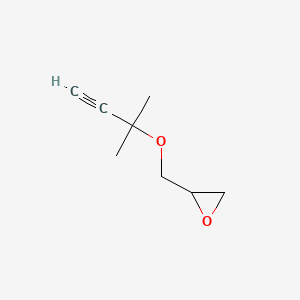
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
